molecular formula C10H21NO3 B14652765 2-Amino-3-hydroxydecanoic acid CAS No. 50730-86-4

2-Amino-3-hydroxydecanoic acid

Cat. No.: B14652765
CAS No.: 50730-86-4
M. Wt: 203.28 g/mol
InChI Key: JZACFUWLXSNNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Amino-3-hydroxydecanoic acid (AHDA) is a non-proteinogenic amino acid that serves as the N-terminal segment of the linear pentapeptide microginin . Isolated from the cyanobacterium Microcystis aeruginosa , microginin exhibits biological activity as an angiotensin-converting enzyme (ACE) inhibitor, making it a compound of interest for research into hypertensive agents and the mechanism of vasoconstriction . The chiral α-hydroxy-β-amino acid core structure of AHDA is a significant pharmacophore found in other biologically active compounds. This same structural motif is present in the anticancer drug taxol, protein kinase inhibitors like balanol, and linear peptides such as bestatin, underscoring its broad relevance in medicinal chemistry and drug discovery . Researchers utilize (2S,3R)-2-Amino-3-hydroxydecanoic acid as a critical building block in peptide synthesis and as a chiral scaffold for the development of novel bioactive molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50730-86-4

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

2-amino-3-hydroxydecanoic acid

InChI

InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)

InChI Key

JZACFUWLXSNNLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(=O)O)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 3 Hydroxydecanoic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies for Chiral Control

Achieving stereochemical control is the central theme in the synthesis of AHDA isomers. Enantioselective strategies are employed to generate specific stereoisomers from achiral or prochiral starting materials. uwindsor.cawikipedia.org These methods can be broadly categorized based on the key bond-forming or functionalization step that establishes the chirality. Major approaches include the asymmetric functionalization of olefinic precursors, the use of chiral intermediates like beta-lactams, multicomponent reactions, and leveraging the inherent chirality of natural products. nih.govacs.org

A prevalent strategy involves the direct, stereocontrolled introduction of the amino and hydroxyl groups onto an olefinic precursor. nih.gov This approach is attractive as it builds the core structure efficiently. The success of these methods hinges on powerful asymmetric reactions that can functionalize a carbon-carbon double bond with predictable stereochemistry.

Asymmetric epoxidation, particularly the Sharpless Asymmetric Epoxidation, stands as a cornerstone technique for synthesizing chiral 2,3-epoxy alcohols from primary or secondary allylic alcohols. researchgate.netwikipedia.org These epoxy alcohols are versatile intermediates that can be regioselectively opened by nitrogen nucleophiles to install the amino group, thereby establishing the desired stereochemistry for AHDA. researchgate.net

The reaction typically utilizes a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. wikipedia.orgdalalinstitute.com The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, allowing for predictable and high levels of enantioselectivity (>90% ee). researchgate.netjrchen-group.com For the synthesis of AHDA, an appropriate allylic alcohol precursor is converted to a chiral epoxide, which is then opened with an azide (B81097) source (e.g., sodium azide) followed by reduction to yield the target amino alcohol backbone. nih.gov

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

Component Function
Titanium tetra(isopropoxide) Lewis acidic metal catalyst
Diethyl tartrate (DET) Chiral ligand to induce asymmetry
tert-Butyl hydroperoxide (TBHP) Terminal oxidant
Allylic Alcohol Olefinic precursor substrate

This table summarizes the principal components and their roles in the Sharpless Asymmetric Epoxidation reaction.

Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (AA) offer direct routes to functionalize alkenes with two vicinal heteroatom groups. The Sharpless Asymmetric Dihydroxylation transforms an alkene into a chiral diol using osmium tetroxide as the catalyst in conjunction with a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) and dihydroquinine found in commercial AD-mix preparations). nih.gov While this method primarily yields diols, the resulting hydroxyl groups can be further manipulated to introduce the amino functionality.

More directly, the Sharpless Asymmetric Aminohydroxylation (AA) simultaneously introduces both a hydroxyl and an amino group across a double bond. nih.gov This reaction uses a nitrogen source (like a chloramine (B81541) salt) with the osmium catalyst and chiral ligand. A significant challenge in aminohydroxylation can be controlling the regioselectivity, which determines the final positions of the amino and hydroxyl groups. acs.org However, for specific substrates, high levels of both regio- and enantioselectivity can be achieved, providing a highly efficient pathway to β-amino-α-hydroxy esters, the core structure of AHDA. nih.gov

The asymmetric synthesis of β-lactams (azetidin-2-ones) provides a robust entry point for the preparation of β-amino acids. The Staudinger reaction, specifically the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for constructing the four-membered β-lactam ring. nih.gov By using a chiral imine or a chiral catalyst, the cycloaddition can be rendered stereoselective, yielding an enantiomerically enriched β-lactam.

This β-lactam intermediate contains the core structure of a β-amino acid in a cyclic form. Subsequent hydrolysis of the amide bond within the ring opens the β-lactam to afford the desired β-amino acid derivative. nih.gov This strategy allows for the controlled formation of the C2-C3 bond and the introduction of the amino group with defined stereochemistry. The hydroxyl group can either be present on the ketene precursor or introduced in a subsequent step.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. For the synthesis of AHDA precursors, Lewis acid-catalyzed MCRs involving an aldehyde, an amine, and a ketene silyl (B83357) acetal (B89532) have proven effective. nih.govacs.org

In this approach, a Lewis acid catalyzes the condensation of an aldehyde (e.g., octanal) and an amine to form an in situ imine. acs.org This is followed by the nucleophilic addition of a ketene silyl acetal. The use of chiral ligands or chiral amines can guide the stereochemical outcome of the reaction, leading to high diastereoselectivity for the syn α-hydroxy-β-amino ester product. nih.govacs.org This method is valued for its operational simplicity and atom economy, rapidly assembling the complex core of AHDA. researchgate.net

Table 2: Example of a Lewis Acid Catalyzed Three-Component Reaction

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type

This table illustrates the components of a typical multicomponent reaction for the synthesis of AHDA precursors.

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure compounds from nature as starting materials. ddugu.ac.inuh.edu Carbohydrates, such as D-glucose, are particularly attractive precursors due to their abundance and multiple, well-defined stereocenters. nih.govscripps.edu

A synthesis of (2S,3R)-AHDA and its enantiomer has been demonstrated starting from D-glucose. nih.govresearchgate.net This approach involves a directed manipulation of the functional groups at specific carbon atoms of the glucose molecule. For instance, the C2 of D-glucose can be envisioned as the eventual C1 carboxyl carbon of AHDA, while the alkyl chain can be constructed from the C5 position. nih.gov Key transformations in such a synthesis include Wittig reactions to extend the carbon chain, selective protection and deprotection of hydroxyl groups, introduction of the amino group precursor (e.g., an azide), and final oxidative cleavage and functional group manipulations to reveal the target amino acid. nih.gov This methodology leverages the inherent chirality of the starting material to control the absolute stereochemistry of the final product. nih.govfrontiersin.org

Chiral Pool Approaches, particularly from Carbohydrate Precursors

D-Glucose as a Chiral Precursor for (2S,3R)-AHDA and Enantiomers

The use of D-glucose as a chiral starting material provides an effective pathway for the stereoselective synthesis of (2S,3R)-AHDA and its enantiomers. This approach leverages the inherent chirality of the sugar backbone to establish the desired stereocenters in the target molecule through a series of controlled chemical transformations.

A practical synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA) and its enantiomer has been demonstrated through the directed manipulation of the functional groups at the C3 and C4 positions of D-glucose. google.comnih.gov This method highlights the versatility of carbohydrates as chiral building blocks in the synthesis of complex natural products. google.com

The synthesis of the (2S,3R)-AHDA enantiomer commences with 3-O-benzyl-1,2-O-isopropylidene-α-D-ribo-pentodialdo-1,4-furanose, an intermediate readily obtainable from D-glucose. nih.gov The key steps in this synthetic sequence involve the controlled introduction of the decanoic acid side chain and the stereoselective formation of the amino and hydroxyl groups.

A crucial step in the synthesis of AHDA from D-glucose involves the cleavage of a 2-O-benzyl ether and the simultaneous reduction of a 3-azido group to the corresponding amine. This transformation is typically achieved in a single step using 10% Palladium on carbon (Pd/C) in a methanol (B129727) solvent, affording the final α-hydroxy-β-aminodecanoic acid in high yield. nih.gov The spectral and analytical data of the synthesized AHDA have been shown to be in good agreement with previously published data. nih.gov

While a number of chiral pool approaches for the synthesis of AHDA have been reported, the utilization of D-glucose as a starting material offers a distinct and efficient route. nih.gov Other chiral precursors that have been employed include D-isoascorbic acid and D-mannitol. nih.gov The methodology starting from D-glucose is particularly advantageous due to the ready availability and low cost of the starting material, as well as the well-established chemistry for its modification. google.comnih.gov

Starting MaterialKey IntermediateFinal ProductReference
D-Glucose3-O-benzyl-1,2-O-isopropylidene-α-D-ribo-pentodialdo-1,4-furanose(2S,3R)-AHDA enantiomer nih.gov
D-GlucoseD-glucose derived synthon with manipulated C3 and C4 functional groups(2S,3R)-AHDA google.comnih.govnih.gov

Biosynthetic Mimicry and Enzymatic Approaches to AHDA Synthesis

In addition to traditional chemical synthesis, biosynthetic and enzymatic methods are emerging as powerful tools for the production of β-hydroxy-α-amino acids like AHDA. These approaches offer the potential for high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Engineered Polypeptides for Asymmetric Beta-Hydroxy-Alpha-Amino Acid Synthesis

The asymmetric synthesis of β-hydroxy-α-amino acids can be achieved using engineered polypeptides, which are developed through processes like directed evolution. google.com These biocatalysts can be optimized for high stereoselectivity, catalytic activity, and stability under industrial-relevant conditions. google.com While the direct synthesis of 2-Amino-3-hydroxydecanoic acid using this method is not yet widely reported, the principles have been demonstrated for other β-hydroxy-α-amino acids. google.com

For instance, engineered aldolase (B8822740) polypeptides have been developed for the asymmetric synthesis of compounds like (2S, 3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. google.com These enzymes catalyze the asymmetric reaction with high purity of the desired stereoisomers. google.com This approach offers advantages such as mild reaction conditions, low pollution, and reduced energy consumption, making it a promising avenue for the industrial production of chiral amino acids. google.com

Furthermore, a reengineered alanine (B10760859) racemase mutant, alrY265A, has been shown to catalyze the PLP-dependent aldol (B89426) condensation of glycine (B1666218) with a variety of aromatic aldehydes. nih.gov This engineered enzyme exhibits complete stereocontrol at the α-carbon and moderate to high selectivity at the β-carbon, producing β-hydroxy-α-amino acids. nih.gov The ability of this enzyme to use different substrates suggests its potential for a broader application in the synthesis of biologically active compounds. nih.gov

Chemoenzymatic Strategies for AHDA Derivatives

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like AHDA derivatives. These methods often employ enzymes for key stereoselective steps, such as kinetic resolution or asymmetric transformations, followed by chemical modifications to complete the synthesis.

One common chemoenzymatic approach is the kinetic resolution of racemic mixtures using enzymes like lipases. nih.govnih.gov Lipase-catalyzed kinetic resolution has been successfully applied to various chiral alcohols and acids, achieving high enantiomeric excesses. nih.govnih.gov This technique could be adapted for the resolution of racemic AHDA precursors or derivatives. For example, lipase-catalyzed transesterification or hydrolysis can selectively acylate or deacylate one enantiomer, allowing for the separation of the two. nih.govnih.gov

Another powerful chemoenzymatic strategy involves the use of enzyme cascades. For instance, a two-enzyme cascade has been developed for the transformation of L-α-amino acids into 2-substituted 3-hydroxy-carboxylic acid derivatives. nih.gov This process involves an enzymatic deamination followed by an aldol addition catalyzed by an engineered enzyme, and finally an in situ oxidative decarboxylation. nih.gov This method provides access to both enantiomers of the target molecules in good yields and high enantiomeric excess. nih.gov While not directly applied to AHDA, this strategy demonstrates the potential for developing biocatalytic routes to similar β-hydroxy-α-amino acid structures from readily available starting materials.

StrategyEnzyme ClassApplicationKey Advantage
Asymmetric SynthesisEngineered AldolaseSynthesis of β-hydroxy-α-amino acidsHigh stereoselectivity and mild conditions
Asymmetric SynthesisReengineered Alanine RacemaseAldol condensation for β-hydroxy-α-amino acid synthesisComplete stereocontrol at Cα
Kinetic ResolutionLipaseSeparation of racemic AHDA precursorsHigh enantiomeric excess
Enzyme CascadeDeaminase, AldolaseSynthesis of 2-substituted 3-hydroxycarboxylic acidsAccess to both enantiomers from L-α-amino acids

Biosynthetic Pathways and Metabolic Interconnections of 2 Amino 3 Hydroxydecanoic Acid

Pathways Involving Hydroxydecanoic Acid Derivatives

The synthesis of 3-hydroxydecanoic acid in recombinant microorganisms is achieved by diverting a key intermediate from the fatty acid synthesis cycle. This engineered pathway relies on the coordinated action of specific enzymes that convert the intermediate into the desired hydroxy fatty acid.

The enzyme (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase, encoded by the phaG gene, serves as a critical link between the de novo fatty acid biosynthesis pathway and the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) or their monomer precursors. nih.gov The natural substrate for PhaG is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), an intermediate in the fatty acid synthesis cycle. ebi.ac.uk PhaG catalyzes the transfer of the (R)-3-hydroxydecanoyl moiety from its ACP carrier to coenzyme A (CoA), forming (R)-3-hydroxydecanoyl-CoA (3HD-CoA). ebi.ac.uk This transacylation is a pivotal step, as it effectively channels the 10-carbon intermediate away from the main fatty acid elongation cycle and commits it to a different metabolic fate. ebi.ac.uk Heterologous expression of the phaG gene from Pseudomonas putida in Escherichia coli has been shown to result in the production and extracellular secretion of 3-hydroxydecanoic acid from unrelated carbon sources like glucose or fructose. ebi.ac.uk

Once 3HD-CoA is formed by PhaG, the final step to release the free fatty acid is catalyzed by a thioesterase. In engineered E. coli, the endogenous Thioesterase II, the product of the tesB gene, plays a significant role in this process. Thioesterase II hydrolyzes the thioester bond of 3HD-CoA, releasing free 3-hydroxydecanoic acid and coenzyme A. ebi.ac.uk Studies using an isogenic tesB-negative knockout strain of E. coli demonstrated a significant reduction in 3-HDA production, confirming the crucial role of Thioesterase II in this pathway. ebi.ac.uk The enzyme exhibits broad substrate specificity, with the capacity to cleave C6 to C18 acyl-CoA esters, including 3-hydroxyacyl-CoA esters. Co-expression of tesB with phaG in E. coli has been shown to significantly enhance the production of 3-HDA, indicating a synergistic interaction between the two enzymes for efficient synthesis. ebi.ac.uk

EnzymeGeneOrganism (example)Function in 3-HDA Pathway
(R)-3-hydroxydecanoyl-ACP-CoA transacylasephaGPseudomonas putidaConverts (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA. ebi.ac.uk
Thioesterase IItesBEscherichia coliHydrolyzes (R)-3-hydroxydecanoyl-CoA to free 3-hydroxydecanoic acid. ebi.ac.uk

Integration within Fatty Acid De Novo Biosynthesis Pathways

The production of the 3-hydroxydecanoic acid backbone is not an independent pathway but rather an extension of the universal de novo fatty acid synthesis (FAS) system. nih.gov In microorganisms, the Type II FAS system consists of discrete, monofunctional enzymes that iteratively build a growing fatty acid chain. nih.gov

The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase, which is the primary regulatory point of fatty acid synthesis. libretexts.orgwikipedia.org The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP, the key two-carbon donor for elongation. nih.gov Through a series of condensation, reduction, and dehydration reactions, the fatty acid chain is elongated two carbons at a time. The precursor molecule for PhaG, (R)-3-hydroxydecanoyl-ACP, is a standard intermediate in this cycle after the first reduction step in the C10 elongation cycle. In a typical FAS cycle, this intermediate would be dehydrated, reduced again, and further elongated. However, in an engineered system, the presence of PhaG allows this intermediate to be captured and diverted from the cycle, linking carbon flux from central metabolism (e.g., glycolysis) directly to the synthesis of 3-hydroxydecanoic acid. ebi.ac.uk

Physiological Roles of Related Metabolic Enzymes in Microorganisms

The enzymes co-opted for the synthesis of 3-hydroxydecanoic acid have distinct physiological roles in their native organisms.

PhaG ((R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase): In its native bacteria, such as Pseudomonas putida, PhaG is a key enzyme in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.gov PHAs are carbon and energy storage polymers accumulated under nutrient-limiting conditions. nih.gov PhaG provides the necessary (R)-3-hydroxyacyl-CoA monomers to the PHA synthase, which polymerizes them into the final bioplastic. Therefore, its primary role is to connect fatty acid synthesis with PHA accumulation. researchgate.net

Thioesterase II (TesB): Thioesterase II in E. coli is not primarily a chain-terminating enzyme in the main fatty acid synthesis pathway. ebi.ac.uk Its physiological function is broader, involving the hydrolysis of various medium- and long-chain acyl-CoA esters. This activity is important in fatty acid metabolism, including pathways like the beta-oxidation of certain fatty acids, where it helps regulate the intracellular pool of acyl-CoAs and free fatty acids. ebi.ac.uk Its recruitment in the engineered pathway for 3-HDA production is an example of leveraging a native enzyme's catalytic promiscuity for a novel synthetic purpose.

Theoretical Models of Biosynthetic Regulation and Flux

The efficient production of 2-Amino-3-hydroxydecanoic acid requires not only the presence of the necessary enzymes but also the precise regulation of metabolic flux through the biosynthetic pathway. Theoretical models are essential for understanding and optimizing this flux.

One such advanced approach is enhanced Flux Potential Analysis (eFPA) . This computational model aims to predict metabolic activity by constraining metabolic network models with enzyme level data, such as proteomics or transcriptomics. embopress.org The core concept is that changes in enzyme expression levels within a pathway are indicative of variations in metabolic flux through that pathway. embopress.org

In a hypothetical biosynthetic pathway for this compound, an eFPA model would be constructed based on the known metabolic network of the host organism (e.g., E. coli). The model would integrate expression data for key enzymes:

Acetyl-CoA Carboxylase (ACC): As the rate-limiting enzyme of fatty acid synthesis, its expression level is a primary determinant of the total carbon flux entering the pathway. libretexts.organnualreviews.org

Fatty Acid Synthase (FAS) components: The expression of enzymes in the FAS cycle determines the availability of the (R)-3-hydroxydecanoyl-ACP intermediate.

PhaG: The level of this enzyme directly controls the rate at which the intermediate is diverted from the FAS cycle.

TesB: Its expression influences the efficiency of converting the 3HD-CoA thioester to the free acid.

A Transaminase: For the final conversion to this compound, a hypothetical transaminase would be required. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.org The model would need to include a suitable transaminase, and its expression level would be a critical parameter for predicting the final product yield.

By analyzing the relative expression levels of these enzymes under different conditions, eFPA can predict bottlenecks and suggest genetic modifications (e.g., promoter strengthening or gene knockout) to optimize the metabolic flux towards the target molecule. This pathway-level analysis provides a more accurate prediction of metabolic behavior than focusing on single enzymes alone. embopress.org

Biological and Biochemical Roles of 2 Amino 3 Hydroxydecanoic Acid and Its Conjugates

Role as a Non-Proteinogenic Constituent in Peptides and Natural Products

2-Amino-3-hydroxydecanoic acid (AHDA) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its unique α-hydroxy-β-amino acid structure is a key component in a variety of naturally occurring linear peptides, where it contributes significantly to their biological activity.

Microginin is a linear pentapeptide isolated from the cyanobacterium Microcystis aeruginosa. nih.gov This peptide is notable for incorporating the unusual (2S,3R)-α-hydroxy-β-aminodecanoic acid ((2S,3R)-AHDA) residue, typically at the N-terminal position of the peptide chain. nih.gov Microginins are a large family of cyanobacterial lipopeptides, with over 80 variants identified. nih.govnih.gov Their general structure consists of a 3-amino fatty acyl residue, such as AHDA, connected to a peptide chain that is typically three or four amino acids long. nih.gov

The composition of these peptides can vary, leading to numerous congeners. For example, the initially identified microginin has a structure of L-Tyr-L-N-Me-Tyr-L-Val-L-Ala-(2S,3R)-AHDA. nih.gov Another variant, Microginin FR1, possesses the sequence Ahda-Ala-N-Me-Leu-Tyr-Tyr. oup.comoup.com These peptides are recognized for their biological activity as inhibitors of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. oup.comoup.com The presence of AHDA is a characteristic feature of the microginin family. nih.govresearchgate.net

Microginin VariantPeptide SequenceSource Organism
Microginin(2S,3R)-AHDA-L-Ala-L-Val-L-N-MeTyr-L-TyrMicrocystis aeruginosa
Microginin FR1Ahda-Ala-N-Me-Leu-Tyr-TyrMicrocystis sp. (water bloom)
MG756Ahda-Val-Leu-HTy-TyrMicrocystis sp. (Brazilian strain)
MG770MeAhda-Val-Leu-HTy-TyrMicrocystis sp. (Brazilian strain)

The core α-hydroxy-β-amino acid structural motif found in AHDA is not exclusive to microginins and is present in other linear peptides, such as bestatin (B1682670) and valinoctin. nih.gov

Bestatin : This compound is a dipeptide inhibitor of leucine (B10760876) aminopeptidase (B13392206) and aminopeptidase-B. nih.govsigmaaldrich.com Its structure is N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine. nih.gov While the fatty acid chain is a phenylbutanoic acid derivative rather than a decanoic acid, it shares the critical (2S, 3R)-3-amino-2-hydroxy acid configuration with AHDA.

Valinoctin A : The link between AHDA and valinoctin is evident through chemical synthesis studies. Methodologies have been developed for the stereoselective synthesis of (2S,3R)-AHDA, and these same methods have been successfully applied to the synthesis of valinoctin A, demonstrating the shared structural component. nih.govacs.org

Functional Contributions to Complex Natural Products

The chiral α-hydroxy-β-amino acid constituent, of which AHDA is one example, is a fundamentally important structural unit in several complex and biologically potent natural products, including protein kinase inhibitors and anticancer agents. nih.gov

The α-hydroxy-β-amino acid fragment is a crucial component of the potent protein kinase C (PKC) inhibitor, balanol (B57124). nih.gov Protein kinases are key regulators of cellular signaling pathways, and their inhibition is a major target for drug development. nih.gov The specific stereochemistry and functionality of the amino and hydroxy groups in this structural motif are vital for the binding of balanol to its target kinase, contributing significantly to its inhibitory power.

The renowned anticancer drug Taxol (paclitaxel) also contains a critical α-hydroxy-β-amino acid moiety. nih.gov Taxol's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest. researchgate.net This activity is heavily dependent on its complex structure, particularly the N-benzoylphenylisoserine side chain attached at the C13 position of the core taxane (B156437) skeleton. researchgate.net This side chain is a derivative of phenylisoserine, an α-hydroxy-β-amino acid whose structure is analogous to that of AHDA. The precise arrangement of the hydroxyl and amino groups on this side chain is essential for Taxol's potent anticancer effects.

Interactions with Biological Systems at the Molecular Level (Non-Human Focus)

The AHDA moiety and its related structures are pivotal for the molecular interactions of their parent compounds with biological targets, primarily through enzyme inhibition.

Microginins are potent inhibitors of various exopeptidases. acs.org A primary target is the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure in vertebrates. oup.comoup.com The inhibitory action of microginins on ACE demonstrates a direct molecular interaction. Furthermore, the crystal structure of microginin FR1 bound to bovine lens leucine aminopeptidase has been determined, providing a detailed view of its binding mode and highlighting the potential for designing potent aminopeptidase inhibitors based on this structure. acs.org

Bestatin, which contains the related 3-amino-2-hydroxy-4-phenylbutanoyl group, is a well-characterized competitive inhibitor of several aminopeptidases. sigmaaldrich.com It specifically inhibits leucine aminopeptidase and aminopeptidase B at nanomolar concentrations. sigmaaldrich.com These interactions underscore the importance of the α-hydroxy-β-amino acid structure in targeting the active sites of metalloproteases. The complex interplay of non-covalent interactions, such as hydrogen bonding from the hydroxyl and amino groups, is critical for the binding affinity and inhibitory activity of these compounds. mdpi.com

CompoundCore Structural MoietyMolecular Target (Non-Human Focus)Biological Effect
MicrogininThis compound (AHDA)Angiotensin-Converting Enzyme (ACE)Enzyme Inhibition
Microginin FR1This compound (AHDA)Bovine Lens Leucine AminopeptidaseEnzyme Inhibition
Bestatin(2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acidLeucine Aminopeptidase, Aminopeptidase BEnzyme Inhibition

Enzyme Substrate Specificity and Mechanism of Interaction in Model Systems

This compound (AHDA) is a non-proteinogenic amino acid that serves as a structural component in various bioactive natural products. The specific stereochemistry and functional groups of AHDA and its derivatives allow for highly specific interactions with enzymes, often resulting in potent inhibition. These interactions are primarily understood through studies of its natural conjugates.

A prominent example is Myriocin, also known as ISP-1, a fungal metabolite that contains a similar 2-amino-3-hydroxy acid backbone. Myriocin is a highly potent and specific inhibitor of serine palmitoyltransferase (SPT). wikipedia.orgstressmarq.com SPT is the key enzyme that catalyzes the first and rate-limiting step in the biosynthesis of sphingolipids, which involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. abcam.comnih.gov The inhibitory activity of Myriocin is exceptionally high, with a reported inhibition constant (Ki) of 0.28 nM. abcam.com The mechanism of interaction is based on its structural similarity to an intermediate in the multi-step reaction catalyzed by SPT. nih.gov This structural homology allows Myriocin to bind tightly to the enzyme's active site, effectively blocking the entry of the natural substrates. nih.gov

Another significant conjugate of AHDA is microginin, a linear pentapeptide isolated from the cyanobacterium Microcystis aeruginosa. nih.gov Microginin functions as an antihypertensive agent by inhibiting the angiotensin-converting enzyme (ACE). nih.govresearchgate.net The (2S,3R)-AHDA moiety is located at the N-terminal part of the peptide chain and is crucial for its biological activity. nih.gov The interaction with ACE involves the specific binding of the peptide conjugate to the active site of the enzyme, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.

The specificity of these interactions is highlighted by the enzymes they target. While Myriocin is a powerful inhibitor of SPT, it does not significantly affect other enzymes, demonstrating a high degree of substrate specificity. nih.gov Similarly, the activity of microginin is directed towards ACE. nih.gov The table below summarizes the enzyme interactions for key conjugates.

Compound/ConjugateEnzyme TargetMechanism of InteractionPotency
Myriocin (ISP-1)Serine Palmitoyltransferase (SPT)Competitive inhibition; structural mimic of a reaction intermediateKi = 0.28 nM abcam.com
MicrogininAngiotensin-Converting Enzyme (ACE)Active site binding and inhibitionAntihypertensive agent nih.gov

Molecular Basis of Bioactivity in Cellular and In Vitro Models

The bioactivity of this compound and its conjugates stems directly from their specific enzyme interactions, leading to significant downstream effects in cellular and in vitro models.

The inhibition of serine palmitoyltransferase by Myriocin provides a clear example of this molecular basis. By blocking the first step of sphingolipid biosynthesis, Myriocin effectively depletes cells of essential sphingolipids. wikipedia.orgnih.gov Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in various cellular processes, including cell growth, proliferation, and apoptosis (programmed cell death). abcam.comnih.gov In cellular models, this depletion of sphingolipids leads to a range of observable effects. For instance, Myriocin was shown to inhibit the proliferation of an IL-2-dependent mouse cytotoxic T cell line, CTLL-2, at nanomolar concentrations. nih.gov This antiproliferative effect is a direct consequence of the modulation of sphingolipid metabolism. nih.gov The growth inhibition can be reversed by the addition of downstream sphingolipid metabolites like sphingosines or sphingosine-1-phosphate, but not by more complex sphingolipids, confirming that the disruption of this specific biosynthetic pathway is the cause of the observed bioactivity. nih.gov This potent activity has established Myriocin as a powerful immunosuppressant, reportedly 10 to 100 times more potent than cyclosporin. wikipedia.orgabcam.com

In the case of microginin, the molecular basis of its bioactivity lies in its inhibition of the angiotensin-converting enzyme. By blocking ACE, microginin prevents the formation of angiotensin II, a potent vasoconstrictor. This leads to the relaxation of blood vessels and a reduction in blood pressure, which is the basis for its use as an antihypertensive agent. nih.gov

The molecular effects observed in various models are summarized in the table below.

Compound/ConjugateCellular/In Vitro ModelMolecular EffectResulting Bioactivity
Myriocin (ISP-1)Cytotoxic T cell line (CTLL-2) nih.govInhibition of SPT, leading to depletion of cellular sphingolipids. wikipedia.orgnih.govInhibition of cell proliferation, immunosuppression. wikipedia.orgnih.gov
MicrogininIn vitro ACE assaysInhibition of angiotensin-converting enzyme.Antihypertensive action. nih.gov
(R)-3-hydroxydecanoic acid-peptide conjugateCancer cell linesEnhanced anti-cancer activity of the peptide. nih.govIncreased antiproliferative activity. nih.gov

Advanced Analytical Methodologies for 2 Amino 3 Hydroxydecanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 2-Amino-3-hydroxydecanoic acid from complex mixtures and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. who.int Its application to this compound, however, presents a challenge due to the compound's lack of a strong chromophore, which is necessary for detection by common UV-Vis detectors. myfoodresearch.com To overcome this, derivatization is often employed. This process involves reacting the amino acid with a reagent to attach a UV-active or fluorescent tag, thereby enhancing its detectability. myfoodresearch.comnih.gov

Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) can be utilized to form highly fluorescent products that are readily detectable. who.int The choice of the stationary phase (the column) and the mobile phase is critical for achieving good separation from other sample components. Reversed-phase HPLC is a common mode used for the separation of derivatized amino acids. who.int For underivatized amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, allowing for the analysis of polar compounds like amino acids on a silica column with a high organic content mobile phase. jocpr.com

Table 1: HPLC Method Parameters for Amino Acid Analysis This table presents generalized parameters; specific conditions for this compound may require optimization.

ParameterTypical Conditions
Column C18 (for derivatized AAs), Silica (for HILIC)
Mobile Phase Gradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) jocpr.com
Detector UV-Vis or Fluorescence (post-derivatization) who.int
Derivatization Reagent o-phthalaldehyde (OPA), Phenylisothiocyanate (PITC) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of metabolites, including amino acids, in biological samples. nih.govmdpi.com Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com

A common derivatization approach for amino acids is silylation, which involves replacing active hydrogens on the amino, carboxyl, and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.commdpi.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a reagent used to form TBDMS derivatives, which are known for their stability. sigmaaldrich.commdpi.com Another approach is acylation followed by esterification. For example, ethyl chloroformate (ECF) can be used for the simultaneous derivatization of the amino and carboxyl groups. mdpi.commdpi.com

Once derivatized, the sample is introduced into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification and quantification. GC-MS-based metabolite profiling can reveal changes in the levels of this compound in various physiological or pathological states. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for distinguishing it from its isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for the structural elucidation of organic compounds like this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical structure and stereochemistry of the molecule. core.ac.uk

In the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid, ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the final product and its intermediates. beilstein-journals.orgbeilstein-journals.org The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum provide information about the electronic environment of the protons and their connectivity to neighboring protons. For instance, the proton at the hydroxyl-bearing carbon (C2) and the proton at the amino-bearing carbon (C3) would show characteristic chemical shifts and coupling patterns. beilstein-journals.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons in the molecule, further confirming the structural assignment. core.ac.ukhyphadiscovery.com

Table 2: Representative ¹H NMR Data for a Derivative of (2S,3R)-3-amino-2-hydroxydecanoic acid in D₂O beilstein-journals.org

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hα (on C2)4.08d3.8
Hβ (on C3)3.38-3.50m-
Alkyl Chain Protons0.84 - 1.83m-

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. unito.it High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. beilstein-journals.org

In the analysis of a synthesized sample of (2S,3R)-3-amino-2-hydroxydecanoic acid, electrospray ionization (ESI) is a soft ionization technique often used to generate the molecular ion with minimal fragmentation. beilstein-journals.org The high-resolution mass spectrum of a protected derivative of this amino acid showed a calculated mass of 328.2001, with the found mass being 328.2000, confirming its elemental composition. beilstein-journals.org

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a series of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule. nih.gov The specific fragmentation of this compound would be influenced by the presence of the hydroxyl group and the long alkyl chain.

Derivatization plays a crucial role in the analysis of this compound, not only to enhance its detectability in chromatographic and mass spectrometric analyses but also to aid in the identification of its isomers. mdpi.com The presence of amino and hydroxyl groups in this compound makes it a suitable candidate for various derivatization reactions. sigmaaldrich.com

For GC-MS analysis, derivatization is essential to increase volatility. sigmaaldrich.com Silylation reagents like MTBSTFA react with the active hydrogens of the amino, carboxyl, and hydroxyl groups. mdpi.com The resulting derivatives are more volatile and produce characteristic mass spectra that can aid in identification. sigmaaldrich.com Chloroformate reagents, such as methyl chloroformate and ethyl chloroformate, react with the amino group to form carbamates, and the carboxyl group can be simultaneously esterified. mdpi.comnih.gov These derivatization methods can improve chromatographic separation and provide better sensitivity. nih.gov

In the context of isomer identification, specific derivatization strategies can be employed. For example, chiral derivatizing agents can be used to separate enantiomers on a non-chiral chromatographic column. nih.gov Furthermore, derivatization can be used to distinguish between positional isomers. For instance, in the analysis of hydroxy fatty acids, a derivatization reagent, 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), has been used to produce diagnostic ions in LC-MS analysis that can distinguish between 2-hydroxy and 3-hydroxy isomers. researchgate.net A similar strategy could potentially be applied to differentiate this compound from its isomers.

Capillary Electrophoresis for Enantiomeric Separation and Purity Assessment

Capillary Electrophoresis (CE) is a highly efficient analytical technique for the separation of chiral compounds and the assessment of purity, making it well-suited for the analysis of non-proteinogenic amino acids like this compound. springernature.comnih.gov The high resolving power, short analysis time, and versatility of CE are significant advantages in characterizing complex samples. nih.govcreative-proteomics.com

The enantiomeric separation of amino acids by CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.netnih.gov These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and resulting in separation. researchgate.net For amino acids, common chiral selectors include cyclodextrins (and their derivatives), macrocyclic antibiotics, chiral crown ethers, and chiral surfactants. nih.govcreative-proteomics.comnih.govresearchgate.net Electrokinetic chromatography (EKC), a mode of CE, is frequently employed for these separations, utilizing charged chiral selectors such as negatively charged cyclodextrins to enhance stereoselective separation. springernature.comnih.gov

Purity assessment by CE involves separating the main compound from any impurities, which may include stereoisomers (enantiomers or diastereomers), synthetic precursors, or degradation products. The high efficiency of CE allows for the resolution of closely related compounds, and the peak area of the main compound relative to the total peak area provides a quantitative measure of its purity. Coupling CE with detection methods like UV-Vis spectroscopy or mass spectrometry (MS) enhances sensitivity and specificity. creative-proteomics.comnih.govnih.gov CE-MS, in particular, provides structural information that aids in the definitive identification of impurities. nih.govspringernature.com

A hypothetical CE method for the enantiomeric purity analysis of this compound could employ a cyclodextrin-based chiral selector. The parameters would be optimized to achieve baseline resolution of the potential stereoisomers.

Table 1: Illustrative Capillary Electrophoresis Parameters for Chiral Analysis of this compound

ParameterExemplary ConditionRationale / Reference
InstrumentCommercial Capillary Electrophoresis System with UV or DAD detectorStandard instrumentation for CE analysis. creative-proteomics.com
CapillaryFused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)Typical dimensions for achieving high separation efficiency.
Background Electrolyte (BGE)25 mM Phosphate buffer, pH 2.5Low pH ensures the amino acid is protonated and migrates towards the cathode. nih.govnih.gov
Chiral Selector15 mM Sulfated-β-cyclodextrinCharged cyclodextrins are effective for chiral separation of amino acids. springernature.comnih.gov
Applied Voltage25 kVHigh voltage shortens analysis time and improves peak efficiency.
Temperature20 °CControlled temperature ensures migration time reproducibility.
InjectionHydrodynamic injection (50 mbar for 5 s)Common and reproducible sample introduction method.
DetectionUV at 200 nm (for underivatized amino acid)Direct UV detection is possible for amino acids at low wavelengths. creative-proteomics.com

Metabolomics Approaches for Investigating Biochemical Pathways

Metabolomics provides a comprehensive analysis of the small-molecule metabolites present in a biological system, offering a functional readout of cellular biochemistry. nih.gov This approach is instrumental in elucidating the biochemical pathways involving novel or non-proteinogenic amino acids like this compound. By comparing the metabolic profiles of cells or tissues under different conditions (e.g., before and after administration of the compound), researchers can identify metabolic changes and infer the compound's role in specific pathways. nih.govcreative-proteomics.com

A typical metabolomics workflow involves several key stages:

Sample Preparation: Extraction of metabolites from biological samples (e.g., plasma, urine, cell cultures, or tissues). This step is critical to ensure the stability and comprehensive recovery of a wide range of metabolites. creative-proteomics.com

Analytical Detection: The extracted metabolites are analyzed using high-resolution analytical platforms. The most common techniques are mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov LC-MS/MS is particularly powerful for its sensitivity and ability to identify a vast number of metabolites. nih.govnih.govsemanticscholar.org NMR is non-destructive and highly quantitative but generally less sensitive than MS. nih.govtechnologynetworks.comd-nb.info

Data Processing and Statistical Analysis: The raw analytical data is processed to identify peaks, align spectra, and normalize the data. Statistical methods, both univariate and multivariate, are then used to identify metabolites that are significantly different between experimental groups. nih.gov

Metabolite Identification and Pathway Analysis: Significantly altered features are identified by comparing their spectral data (e.g., mass-to-charge ratio and fragmentation pattern in MS, or chemical shifts in NMR) to spectral databases. nih.govtechnologynetworks.com Once identified, these metabolites are mapped onto known biochemical pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) to visualize the affected metabolic networks.

For this compound, a metabolomics study could reveal its metabolic fate and physiological impact. As a hydroxylated amino acid, its metabolism might intersect with pathways of other hydroxylated amino acids (like proline or lysine) or fatty acid metabolism, given its decanoic acid backbone. mdpi.comwikipedia.org The hydroxylation of amino acids is a crucial post-translational modification and a key step in the biosynthesis of many important compounds. mdpi.comcreative-proteomics.commetwarebio.comresearchgate.net Investigating its metabolic context could uncover novel enzymatic reactions or regulatory roles.

Table 2: Potential Metabolites and Pathways in a Metabolomics Study of this compound

Potential Related MetabolitePotential Biochemical PathwayRationale for Investigation
Decanoic acidFatty Acid Biosynthesis/OxidationThe C10 backbone suggests a link to medium-chain fatty acid metabolism.
3-Hydroxydecanoyl-CoABeta-oxidationA potential intermediate if the compound enters fatty acid degradation pathways.
Glutamate / α-ketoglutarateAmino Acid Metabolism (Transamination)The amino group could be transferred, linking it to central amino acid pools.
Serine, ThreonineMetabolism of other Hydroxy Amino AcidsShared enzymatic machinery or regulatory pathways for hydroxylated amino acids. mdpi.com
Acylcarnitines (e.g., Decanoylcarnitine)Fatty Acid TransportCarnitine conjugation is essential for transporting fatty acids into mitochondria for oxidation.
Glucuronidated or Sulfated ConjugatesXenobiotic Metabolism / DetoxificationThe hydroxyl group provides a site for conjugation and subsequent excretion.

Theoretical and Computational Investigations of 2 Amino 3 Hydroxydecanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of 2-Amino-3-hydroxydecanoic acid. These calculations can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict various molecular properties.

The presence of a long alkyl side chain in this compound significantly influences its electronic properties. Studies on other aliphatic amino acids have shown that the size and structure of the alkyl chain can cause shifts in the binding energies of core electrons, such as those of the carbon, nitrogen, and oxygen atoms. nih.goviucr.org For this compound, the heptyl group attached to the alpha-carbon would be expected to perturb the electronic environment of the carboxylic acid and amine groups.

Hirshfeld charge analysis, a method for partitioning electron density among atoms, can reveal the charge distribution across the this compound molecule. In aliphatic amino acids, it has been observed that while nitrogen and oxygen atoms consistently exhibit negative charges, the charges on carbon atoms can vary depending on their position within the alkyl chain. iucr.org The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another critical parameter that can be calculated using DFT. This gap is an indicator of the chemical reactivity and stability of a molecule. For aliphatic amino acids, the HOMO-LUMO gap tends to decrease as the length of the alkyl side chain increases, suggesting that this compound might be more reactive than its shorter-chain counterparts. nih.govresearchgate.net

DFT calculations can also be used to determine various chemical reactivity descriptors. nih.gov These descriptors provide a quantitative measure of the propensity of different sites within the molecule to engage in electrophilic or nucleophilic attacks. For this compound, these calculations would likely identify the nitrogen of the amino group and the oxygens of the hydroxyl and carboxyl groups as key sites for interaction.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Aliphatic Amino Acids

PropertyPredicted Trend for this compoundRationale based on Analogous Compounds
Core Electron Binding Energies (C 1s, N 1s, O 1s) Shifts to lower energy compared to glycine (B1666218). iucr.orgPerturbations from the long alkyl side chain. nih.gov
Hirshfeld Atomic Charges Negative charges on N and O atoms; variable charges on C atoms. iucr.orgConsistent with observations in other aliphatic amino acids. iucr.org
HOMO-LUMO Energy Gap Reduced compared to shorter-chain amino acids. nih.govTrend of decreasing gap with increasing alkyl chain length. nih.govresearchgate.net
Reactivity Potentially higher than shorter-chain analogues.A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with its environment, such as solvent molecules.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions that describe the interactions between atoms. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be simulated, revealing its accessible conformations and dynamic properties.

The conformational flexibility of this compound arises from the rotation around its single bonds. The long, non-polar decanoic acid chain, combined with the polar amino and hydroxyl groups, will lead to a complex conformational space. MD simulations can explore this space to identify the most stable conformers and the transitions between them. The analysis of these simulations can reveal the preferred dihedral angles of the backbone and the side chain, providing a detailed picture of the molecule's three-dimensional structure in solution. nih.gov

Table 2: Key Intermolecular Interactions of this compound Investigated by Molecular Dynamics Simulations

Interacting GroupType of InteractionSignificance
Amino Group (-NH2) Hydrogen Bonding (donor)Solvation in polar solvents, interaction with other polar molecules.
Hydroxyl Group (-OH) Hydrogen Bonding (donor and acceptor)Solvation, potential for intramolecular hydrogen bonding.
Carboxyl Group (-COOH) Hydrogen Bonding (donor and acceptor), Ionic Interactions (as -COO⁻)Solvation, pH-dependent interactions.
Alkyl Chain (-C7H15) Hydrophobic InteractionsAggregation in aqueous solution, interaction with non-polar environments.

Potential Energy Surface Studies of Tautomerism and Conformational Landscapes

A potential energy surface (PES) is a conceptual and mathematical tool used to describe the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org For this compound, mapping out the PES can provide a comprehensive understanding of its stable conformations, the energy barriers between them, and the possibility of tautomerism.

The conformational landscape of this compound is determined by the various low-energy structures it can adopt. By systematically changing the dihedral angles of the molecule and calculating the corresponding energy, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. libretexts.org The shape of the PES reveals the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Tautomerism is a form of isomerization that involves the migration of a proton and a shift in the location of a double bond. While keto-enol tautomerism is common in beta-dicarbonyl compounds, other forms of tautomerism can occur in molecules with acidic protons and multiple functional groups. For this compound, the presence of the hydroxyl and amino groups adjacent to the chiral center, as well as the carboxylic acid, introduces the possibility of various tautomeric forms. For example, proton transfer between the hydroxyl, amino, and carboxyl groups could lead to different tautomers. The relative energies of these tautomers and the energy barriers for their interconversion can be determined by studying the PES. nih.gov

Computational methods, such as DFT, can be used to calculate the energies of different molecular geometries to construct the PES. The study of the PES for this compound would be crucial for understanding its chemical behavior, as different tautomers can exhibit distinct reactivity and physical properties. tandfonline.com

Table 3: Potential Conformational and Tautomeric States of this compound for PES Studies

Type of IsomerismDescriptionKey Structural Features to Investigate
Conformational Isomerism Different spatial arrangements of atoms due to bond rotation.Dihedral angles of the C-C backbone and side chain.
Tautomerism (Prototropic) Interconversion through proton migration.Potential proton transfer between -OH, -NH2, and -COOH groups.
Ring-Chain Tautomerism Possibility of forming cyclic structures through intramolecular reactions.Potential for cyclization involving the functional groups.

Spectroscopic Parameter Prediction (e.g., NMR, IR) for Experimental Validation

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can be compared with experimental data to validate the computed structures and electronic properties.

The prediction of NMR spectra for this compound can be performed using DFT calculations. The chemical shifts of the ¹H and ¹³C nuclei are sensitive to the local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predictions can aid in the assignment of experimental NMR spectra and can also be used to distinguish between different conformers or tautomers, as they would likely have different predicted chemical shifts. The accuracy of these predictions can be improved by considering the effects of the solvent, for example, by using implicit solvation models in the DFT calculations.

Similarly, the IR spectrum of this compound can be predicted by calculating its vibrational frequencies. These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes correspond to the stretching and bending of bonds and can be visualized to understand the nature of the molecular vibrations. The predicted IR spectrum, including the frequencies and intensities of the vibrational bands, can be compared with experimental IR spectra to confirm the structure of the molecule and to identify characteristic vibrational modes associated with its functional groups, such as the O-H, N-H, and C=O stretches. rsc.org

Table 4: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniquePredicted ParameterInformation Gained from Prediction
¹H NMR Chemical ShiftsInformation about the local electronic environment of protons, aids in structural elucidation.
¹³C NMR Chemical ShiftsProvides information on the carbon skeleton and the electronic environment of each carbon atom.
IR Spectroscopy Vibrational Frequencies and IntensitiesIdentification of functional groups (-OH, -NH2, -COOH, C-H), confirmation of molecular structure.

Applications in Chemical Biology and Advanced Materials Research

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The defined stereochemistry of 2-Amino-3-hydroxydecanoic acid makes it a significant chiral building block for the asymmetric synthesis of complex, biologically active molecules. The α-hydroxy-β-amino acid fragment present in AHDA is a key structural motif found in a range of natural products and pharmaceuticals, including the anticancer drug Taxol and the protein kinase inhibitor balanol (B57124). nih.gov The precise spatial arrangement of the amino and hydroxyl groups is often critical for the biological activity of the target molecule, making stereoselective synthesis essential.

Several synthetic strategies have been developed to produce specific stereoisomers of AHDA, recognizing its importance. These methods are designed to control the stereochemistry at the C2 and C3 positions. nih.gov

Synthesis StrategyDescriptionReference
Asymmetric Epoxidation/Dihydroxylation Involves the enantioselective introduction of amino and hydroxyl groups to an olefinic acid precursor. nih.gov
Staudinger Reaction Utilizes an asymmetric synthesis of β-lactams through a reaction between a ketene (B1206846) and an imine, which are then hydrolyzed to the corresponding amino acids. nih.gov
Multicomponent Condensation Employs Lewis acid catalysis for the condensation of an aldehyde, an amine, and a ketene silyl (B83357) acetal (B89532) to form the vicinal hydroxylamino acid structure. nih.gov
Chiral Pool Approach Starts from readily available chiral molecules, such as D-glucose, and uses a series of chemical manipulations to derive the desired AHDA stereoisomer. nih.gov

The availability of AHDA enantiomers through these robust synthetic routes allows chemists to incorporate this chiral segment into larger molecules, facilitating the total synthesis of complex natural products and their analogues for drug discovery and development. nih.govnih.gov

Role as Molecular Scaffolds for Combinatorial Library Synthesis

A molecular scaffold is a core structure upon which a variety of chemical groups can be attached to create a library of related compounds. mdpi.com The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of combinatorial libraries. Each of its three functional groups—the amine, the hydroxyl, and the carboxylic acid—can be selectively modified or used as an attachment point for different chemical moieties, enabling the rapid generation of a large number of structurally diverse molecules. mdpi.com

The use of amino acid-based scaffolds offers several advantages, including biocompatibility and access to well-established methods of peptide synthesis and protecting group chemistry. mdpi.com By systematically varying the substituents at each functionalization site of the AHDA core, researchers can create libraries to screen for specific biological activities. nih.gov

Functional Group on AHDAPotential for Chemical Diversification
Amino Group (-NH₂) Acylation with various carboxylic acids; Reductive amination with aldehydes or ketones to form secondary amines.
Hydroxyl Group (-OH) Esterification with carboxylic acids; Ether formation; Glycosylation.
Carboxylic Acid (-COOH) Amide bond formation with a wide range of amines (including amino acids and peptides); Esterification with alcohols.

This systematic approach allows for the exploration of the chemical space around the AHDA core, which is a powerful tool in drug discovery for identifying lead compounds with high affinity and specificity for a biological target. nih.govscilit.com

Design of Molecular Probes for Biological System Interrogation

Molecular probes are essential tools used to study and visualize biological processes within living systems. The structure of this compound is well-suited for the design of such probes. Its functional groups provide convenient handles for the covalent attachment of reporter molecules, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly altering the core structure that may be responsible for a specific biological interaction.

For instance, the amine or carboxylic acid group can be used to attach a fluorescent dye, allowing researchers to track the localization of the molecule within a cell or tissue. The long decanoic acid chain can facilitate interaction with and insertion into lipid membranes, making AHDA-based probes useful for studying membrane-related processes. While (±)-3-Hydroxydecanoic acid has been noted as a molecular tool for biochemical applications, the addition of the amino group in AHDA provides an additional, orthogonal site for conjugation. moleculardepot.com By designing probes based on the AHDA scaffold, scientists can investigate enzyme activities, receptor binding, and other molecular interactions, thereby interrogating the complex workings of biological systems.

Conjugation with Peptides for Novel Amphiphilic Structures

Amphiphilic molecules, which possess both hydrophilic (water-loving) and lipophilic (fat-loving) properties, are fundamental to the structure of biological membranes and have applications in drug delivery and biomaterials. researchgate.net Conjugating the lipophilic this compound to a hydrophilic peptide sequence creates novel peptide amphiphiles. In these conjugates, the long hydrocarbon tail of AHDA serves as the hydrophobic domain, while the peptide chain constitutes the hydrophilic domain.

This conjugation dramatically alters the properties of the parent peptide. Research has shown that attaching (R)-3-hydroxyalkanoic acids to peptides can enhance their biological activity. nih.gov For example, conjugating (R)-3-hydroxydecanoic acid to the DP18L peptide was found to increase its anti-cancer activity, with the carbon chain length of the fatty acid playing a critical role in the degree of enhancement. nih.gov The fatty acid tail promotes interaction with the cell membrane, which can be a key step in the mechanism of action for many bioactive peptides. preprints.org This strategy allows for the fine-tuning of a peptide's therapeutic properties by modulating its hydrophobicity and membrane-associating capabilities. nih.gov

A significant application of these novel AHDA-peptide amphiphiles is in the formation of hydrogels. Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, and they are widely used in tissue engineering, drug delivery, and wound healing. nih.govmdpi.com

The self-assembly of AHDA-peptide conjugates in an aqueous solution can lead to the formation of a hydrogel. This process is driven by the amphiphilic nature of the molecules. The hydrophobic decanoic acid tails aggregate to minimize their contact with water, while the hydrophilic peptide portions remain exposed to the aqueous environment. This molecular self-assembly often results in the formation of long, intertwined nanofibers, which create the porous network structure of the hydrogel. nih.gov

The mechanical properties of these hydrogels, such as their stiffness and viscoelasticity, can be controlled by the amino acid sequence of the peptide and the nature of the conjugated lipid. nih.govresearchgate.net Rheological studies are used to characterize these properties, typically by measuring the storage modulus (G′), which represents the elastic component, and the loss modulus (G′′), which represents the viscous component. nih.gov For a material to be considered a gel, the storage modulus is typically greater than the loss modulus (G′ > G′′). researchgate.net

Rheological ParameterDescriptionTypical Value for Hydrogel
Storage Modulus (G′) A measure of the energy stored and recovered per cycle of oscillation; represents the solid-like, elastic behavior.Higher than G′′
Loss Modulus (G′′) A measure of the energy dissipated as heat per cycle; represents the liquid-like, viscous behavior.Lower than G′
Loss Tangent (tan δ) The ratio of G′′/G′. A value < 1 indicates solid-like, elastic behavior.< 1

The ability of AHDA-peptide conjugates to form self-healing, injectable hydrogels makes them promising candidates for advanced biomedical applications, where they can serve as scaffolds for cell growth or as depots for the sustained release of therapeutic agents. nih.govutoronto.ca

Q & A

Q. What are the recommended methods for synthesizing 2-amino-3-hydroxydecanoic acid and its derivatives?

Synthesis typically involves multi-step organic reactions, such as selective hydroxylation and amination of decanoic acid precursors. For structurally similar compounds (e.g., 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid), solid-phase peptide synthesis (SPPS) or enantioselective catalysis is employed to ensure chiral purity . Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should assess thermal, pH, and oxidative stress. For example, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal decomposition thresholds. Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) should monitor hydroxyl group reactivity and racemization risks .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is recommended for polar amino acid derivatives. Isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy in complex samples like serum or tissue homogenates .

Q. What safety protocols are advised for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for amino acid derivatives apply:

  • Use chemical fume hoods to avoid inhalation of aerosols .
  • Wear nitrile gloves and ANSI Z87.1-certified safety goggles to prevent skin/eye contact .
  • Store in airtight containers at 2–8°C to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound analogs?

Discrepancies often arise from impurities or stereochemical variations. For example, β-hydroxy amino acids may exhibit differing cytotoxicity based on enantiomeric purity. Researchers should:

  • Validate compound purity via HPLC-UV/ELSD (>98%) .
  • Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines .
  • Cross-reference ecotoxicological data from structurally related compounds (e.g., 3-hydroxy fatty acids) to model environmental risks .

Q. What experimental designs are optimal for studying enzyme interactions with this compound?

Kinetic assays using recombinantly expressed enzymes (e.g., dehydrogenases or hydroxylases) can elucidate substrate specificity. For example:

  • Fluorescence polarization assays with FITC-labeled derivatives to measure binding affinity .
  • Crystallography (X-ray or cryo-EM) to resolve active-site interactions .
  • Isotope tracing (e.g., ¹³C-labeled substrates) to track metabolic incorporation .

Q. How can degradation pathways of this compound be systematically investigated?

Advanced methodologies include:

  • Photodegradation studies : Expose solutions to UV-Vis light (200–400 nm) and analyze by LC-MS for hydroxylated or cleaved byproducts .
  • Microbial degradation : Use soil or wastewater microcosms with metagenomic profiling to identify degradative microbial consortia .
  • Computational modeling : Density functional theory (DFT) to predict bond dissociation energies and reactive intermediates .

Q. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?

  • Use low-temperature coupling agents (e.g., HATU/DIPEA) in SPPS to preserve stereochemistry .
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) to enforce enantiomeric control during hydroxylation .
  • Monitor optical rotation or circular dichroism (CD) spectra during reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.